

# sitravatinib compared to cabozantinib in renal cell carcinoma

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## Compound Focus: Sitravatinib

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## Drug Comparison at a Glance

Feature	Cabozantinib	Sitravatinib
Key Molecular Targets	VEGFR2, MET, AXL, RET [1]	VEGFR2, TAM family (TYRO3, AXL, MERTK), MET [2] [3]
Highest Phase of RCC Evidence	Phase III (METEOR Trial) [4]	Phase Ib/II [2] [5]
Defined Line of Therapy	Post-VEGFR TKI therapy (approved) [6]	Investigational; post-ICI (no prior cabozantinib) [5]
Objective Response Rate (ORR)	17-21% (vs. everolimus in METEOR) [4] [6]	25.9% (Phase Ib, single-agent) [2]
Median Progression-Free Survival (PFS)	7.4 months (vs. 3.8 months with everolimus) [4]	9.5 months (Phase Ib, single-agent) [2]
Median Overall Survival (OS)	21.4 months (vs. 16.5 months with everolimus) [6]	30.0 months (Phase Ib, single-agent) [2]

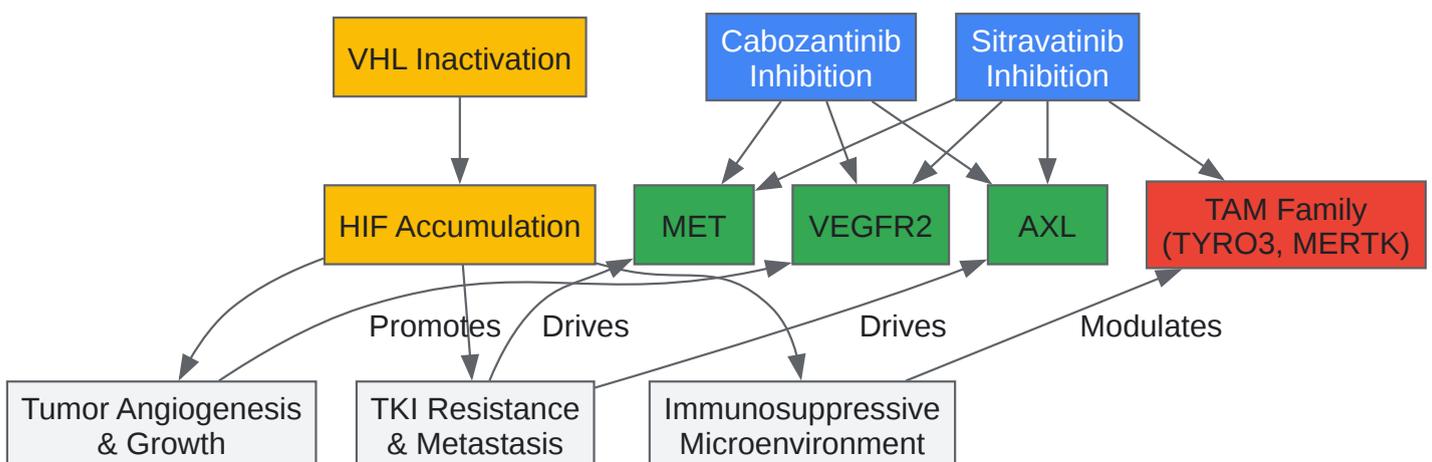
Feature	Cabozantinib	Sitravatinib
Common Grade 3/4 Adverse Events	Hypertension, diarrhea, fatigue, palmar-plantar erythrodysesthesia [6]	Hypertension, fatigue, diarrhea [2] [3]

## Mechanisms of Action and Resistance

Both drugs are oral receptor tyrosine kinase inhibitors (TKIs) that share important targets, but their distinct profiles influence their clinical application.

- **Shared Pathway Inhibition:** Both cabozantinib and **sitravatinib** potently inhibit **VEGFR2**, **MET**, and **AXL** [2] [1]. In clear cell RCC, common VHL gene mutations lead to accumulation of hypoxia-inducible factors (HIF) and increased transcription of pro-angiogenic factors like VEGF. Inhibition of VEGFR2 blocks this primary angiogenic drive.
- **Overcoming Resistance:** **MET** and **AXL** are upregulated in RCC and are implicated in resistance to first-generation VEGFR TKIs [1]. Simultaneously inhibiting VEGFR2, MET, and AXL with a single agent is a key rationale for both drugs, as it may help overcome this resistance.
- **Distinct Targets:** A critical difference is **sitravatinib's** additional potent inhibition of the entire **TAM family (TYRO3, AXL, MERTK)** [2] [3]. These receptors are involved in modulating the tumor immune microenvironment. Preclinical data suggest that inhibiting TAM receptors can shift the microenvironment from immunosuppressive to immunostimulatory, providing a rationale for combining **sitravatinib** with immune checkpoint inhibitors (ICIs) [5].

The following diagram illustrates the shared and unique signaling pathways targeted by these agents.



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## Clinical Trial Evidence and Patient Selection

The strength of evidence and defined patient populations for these two agents differ significantly.

### Cabozantinib: An Established Standard

The phase III **METEOR trial** established cabozantinib as a standard second-line treatment for advanced RCC after prior antiangiogenic therapy [6]. The trial demonstrated significant improvements over everolimus in all primary efficacy endpoints: Overall Survival, Progression-Free Survival, and Objective Response Rate [4]. The survival benefit was consistent across all patient subgroups, including those based on age, MSKCC risk group, and the presence of bone metastases [4] [6].

### Sitravatinib: Investigational with Specific Limitations

**Sitravatinib**'s development in RCC is based on earlier-phase trials. A Phase Ib study showed promising single-agent activity in patients with clear cell RCC refractory to prior angiogenesis inhibitors [2]. Its development has largely shifted to combination therapy with ICIs, based on its immunomodulatory potential. However, a key limitation was identified in the **SNAPI trial** (a phase II study of **sitravatinib** + nivolumab), which found **no clinical responses** in patients whose cancer had previously progressed on cabozantinib or lenvatinib [5]. This strongly suggests shared mechanisms of action and resistance between these agents.

## Experimental Protocol & Biomarker Insights

For researchers designing studies, understanding the key trials and exploratory biomarker work is essential.

- **Key Trial Designs:** The pivotal METEOR trial was a randomized, open-label, phase III study. Patients with advanced clear cell RCC who had progressed after at least one prior VEGFR TKI were randomized to receive **cabozantinib (60 mg daily)** or **everolimus (10 mg daily)**. The primary endpoint was PFS [4]. The phase Ib study of single-agent **sitravatinib** used a starting dose of **120 mg**

or **150 mg daily** and enrolled patients with anti-angiogenesis-refractory clear cell RCC. The primary endpoint was ORR [2].

- **Biomarker Analysis:** An analysis of plasma biomarkers from the METEOR trial suggested that low baseline levels of **Hepatocyte Growth Factor (HGF)**, the ligand for MET, were independently prognostic for improved OS with cabozantinib treatment [7]. A separate Japanese phase II study of cabozantinib confirmed that non-responders tended to have higher baseline HGF levels than responders [7]. This positions HGF as a potential predictive biomarker worthy of further investigation.

## Key Insights for Clinical Development

- **Cabozantinib** has an established, evidence-based role in the treatment sequence for advanced RCC, particularly after progression on a prior VEGFR TKI.
- **Sitravatinib** remains an investigational agent. Its most plausible path forward in RCC appears to be in combination with immunotherapy, and specifically in patients who are **naïve to other MET/VEGFR2/TAM-targeting therapies** like cabozantinib and lenvatinib [5].
- The **HGF/MET axis** appears to be a relevant biomarker for cabozantinib response and should be incorporated into future trial designs for similar agents.

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